molecular formula C13H18N4O B7585696 1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea

1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea

Cat. No. B7585696
M. Wt: 246.31 g/mol
InChI Key: YQPZRWNOBPDYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea, also known as PPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPU has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. Specifically, 1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea has been shown to inhibit the activity of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea has also been shown to possess a range of other biochemical and physiological effects. For example, 1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea in scientific research is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these pathways in a more targeted manner. However, one limitation of using 1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea is that it can be difficult to synthesize and purify, which can make it more expensive to use in experiments.

Future Directions

There are many potential future directions for research on 1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea. One area of interest is in the development of 1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea analogs with improved potency and selectivity for certain enzymes and signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of 1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea and its potential applications in various fields of scientific research.

Synthesis Methods

1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea can be synthesized using a variety of methods, including the reaction of 1-(2-pyrazol-1-ylcyclohexyl)urea with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is 1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea, which can be purified using column chromatography.

Scientific Research Applications

1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. 1-Prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.

properties

IUPAC Name

1-prop-2-ynyl-3-(2-pyrazol-1-ylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-2-8-14-13(18)16-11-6-3-4-7-12(11)17-10-5-9-15-17/h1,5,9-12H,3-4,6-8H2,(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPZRWNOBPDYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC1CCCCC1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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